1,3-Dilaurin 1,3-Dilaurin 1,3-Dilauroyl-glycerol is a diacylglycerol that contains lauric acid at the sn-1 and sn-3 positions. It has been found in palm-based diacylglycerol oils produced from palm stearin, palm mid fraction, palm oil, and palm olein.
DG(12:0/0:0/12:0), also known as diacylglycerol or diglyceride, belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(12:0/0:0/12:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, DG(12:0/0:0/12:0) is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 539-93-5
VCID: VC20878687
InChI: InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3
SMILES: CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O
Molecular Formula: C27H52O5
Molecular Weight: 456.7 g/mol

1,3-Dilaurin

CAS No.: 539-93-5

Cat. No.: VC20878687

Molecular Formula: C27H52O5

Molecular Weight: 456.7 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dilaurin - 539-93-5

Specification

CAS No. 539-93-5
Molecular Formula C27H52O5
Molecular Weight 456.7 g/mol
IUPAC Name (3-dodecanoyloxy-2-hydroxypropyl) dodecanoate
Standard InChI InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3
Standard InChI Key KUVAEMGNHJQSMH-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O

Introduction

Chemical Identity and Structure

1,3-Dilaurin, systematically named as dodecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester, belongs to the diacylglycerol (DAG) family. It possesses two lauric acid chains (C12:0) esterified at the terminal positions of glycerol, leaving the central position unesterified .

Nomenclature and Identification

The compound is recognized by multiple synonyms in scientific literature and commercial contexts, as summarized in the following table:

ParameterInformation
IUPAC NameDodecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
Common Names1,3-Dilaurin, α,α'-Dilaurin, 1,3-Dilauroylglycerol, Glycerol 1,3-dilaurate
Systematic Name(3-dodecanoyloxy-2-hydroxypropyl) dodecanoate
CAS Registry Number539-93-5
EINECS Number208-731-9
Lipid NumberDG(12:0/0:0/12:0)

Molecular Structure

1,3-Dilaurin features a glycerol backbone with two lauric acid chains attached via ester bonds at the 1 and 3 positions. The molecular structure is characterized by:

  • Molecular Formula: C₂₇H₅₂O₅

  • Molecular Weight: 456.7 g/mol

  • Canonical SMILES: OC(COC(CCCCCCCCCCC)=O)COC(CCCCCCCCCCC)=O

  • InChI: InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3

The structure contains a hydrophilic glycerol component with two hydrophobic lauric acid chains, giving 1,3-Dilaurin its amphiphilic properties that are essential for its surface-active capabilities .

Physical and Chemical Properties

1,3-Dilaurin exhibits distinctive physicochemical properties that influence its behavior in various applications and synthesis procedures.

Physical Properties

The compound exists as a white solid at ambient temperature with the following physical characteristics:

PropertyValueReference
Physical StateSolid
Melting Point58°C ± 2°C to 59°C
Boiling Point539.9°C at 760 mmHg
Density0.953 g/cm³
Flash Point161.6°C
Refractive Index1.463
Vapor Pressure6.56 × 10⁻¹⁴ mmHg at 25°C

Solubility Profile

The solubility characteristics of 1,3-Dilaurin impact its processing methods and application potential:

SolventSolubility
AcetonitrileSlightly soluble
ChloroformSlightly soluble
DMF20 mg/ml
DMSO30 mg/ml
Ethanol0.25 mg/ml
PBS (pH 7.2)0.7 mg/ml

Chemical Stability and Reactivity

1,3-Dilaurin demonstrates reasonable stability under normal storage conditions but can undergo several chemical reactions:

  • Acylmigration: The lauric acid groups can migrate between positions, particularly during extended reaction times or at elevated temperatures, leading to the formation of 1,2-dilaurin .

  • Esterification: The free hydroxyl group at the sn-2 position can undergo esterification with fatty acids to form trilaurin under certain conditions .

  • Hydrolysis: Ester bonds can be hydrolyzed in the presence of water, especially at higher temperatures or under enzymatic catalysis.

For optimal stability, storage at -20°C is recommended to prevent degradation and acylmigration .

Synthesis Methods

Several methods have been developed for the synthesis of 1,3-Dilaurin, with enzymatic approaches showing particular promise for producing high-purity products.

Enzymatic Synthesis via Direct Esterification

The enzymatic synthesis of 1,3-Dilaurin through direct esterification of glycerol with lauric acid represents one of the most efficient and environmentally friendly approaches:

Vacuum-Driven Air Bubbling Protocol

This innovative method has demonstrated excellent results in solvent-free systems:

  • Reaction Conditions:

    • Reaction temperature: 50°C

    • Catalyst: Lipozyme RM IM (5 wt% based on reactants)

    • Vacuum: 4 mm Hg

    • Molar ratio (glycerol:lauric acid): 1:2

    • Reaction time: 3 hours

  • Performance Metrics:

    • Lauric acid conversion: 95.3%

    • 1,3-Dilaurin content: 80.3%

    • Operational stability: 80.2% of original catalytic activity after 10 consecutive batch applications

The vacuum-driven air bubbling creates a mixing effect where glycerol and solid lipase are "blown up" to interact with fatty acid, facilitating efficient reaction progress .

Nitrogen Gas Bubbling Protocol

An alternative approach using nitrogen gas instead of air has shown comparable results:

  • Similar conversion rates and 1,3-dilaurin content

  • Potential advantage of providing an inert atmosphere that may enhance enzyme stability

  • Demonstrated excellent enzyme reusability with Novozym 435, showing minimal activity loss after 10 batch reactions

Solvent-Free Synthesis Optimization

Research has identified several key parameters that influence the yield and purity of 1,3-Dilaurin in solvent-free systems:

ParameterOptimal ConditionEffect
Temperature50°CBalances reaction rate and enzyme stability
Enzyme TypeLipozyme RM IM or Novozym 435Shows highest activity and selectivity
Enzyme Concentration5 wt%Higher concentrations may promote acylmigration
Water Removal TimingAfter 1 hour of reactionMaintains initial high reaction rates
Water Removal MethodVacuum (3 mm Hg) or nitrogen gas streamShifts equilibrium toward esterification

The water removal strategy significantly impacts the reaction equilibrium. Starting water removal after 1 hour of reaction initiation preserves high initial reaction rates while subsequently driving the equilibrium toward esterification by removing water formed during the reaction .

Purification Methods

After synthesis, purification techniques can be employed to obtain high-purity 1,3-Dilaurin:

  • Silica Gel Column Chromatography: Using hexane/ethyl acetate (9:1) as eluent

  • High-Performance Liquid Chromatography (HPLC): For analytical separation and purity determination

These purification methods can yield exceptionally pure 1,3-Dilaurin with reported purities of 99.1% or higher .

Biological and Industrial Applications

1,3-Dilaurin offers a diverse range of applications across multiple sectors due to its unique amphiphilic properties and biological activities.

Surface-Active Properties and Industrial Uses

As a diacylglycerol with specific structural characteristics, 1,3-Dilaurin functions effectively as:

  • Food Emulsifier: Stabilizes oil-water interfaces in food products

  • Pharmaceutical Excipient: Enhances drug delivery systems through improved solubilization

  • Cosmetic Ingredient: Provides emulsification and skin conditioning properties

  • Surfactant for Reverse Micelle Formation: Creates structures capable of encapsulating water-insoluble molecules

The compound has been studied in the formation of reverse micelles, which can serve as microreactors for enzymatic reactions or as delivery systems for bioactive compounds.

Nutritional and Health Applications

Research has indicated potential health benefits associated with structured diacylglycerols like 1,3-Dilaurin:

  • Obesity Management: Diacylglycerols may influence fat metabolism differently than conventional triglycerides

  • Improved Blood Lipid Profiles: Some studies suggest potential beneficial effects on lipid metabolism

  • Palm-Based Diacylglycerol Oils: 1,3-Dilaurin has been identified in palm-based diacylglycerol oils derived from palm stearin, palm mid fraction, palm oil, and palm olein

Research Applications

In research settings, 1,3-Dilaurin serves as:

  • Biochemical Reagent: Used as a standard or model compound in lipid research

  • Substrate for Enzymatic Studies: Employed to investigate lipase specificity and activity

  • Intermediate in Structured Lipid Synthesis: Used in the preparation of structured glycerides with pharmaceutical potential, such as 1,3-dicapryloyl-2-eicosapentaenoylglycerol

Current Research Findings

Scientific investigations continue to expand our understanding of 1,3-Dilaurin's properties, synthesis, and applications.

Comparative Enzymatic Performance

Multiple studies have evaluated different lipases for 1,3-Dilaurin synthesis, revealing important differences in catalytic performance:

EnzymePerformance CharacteristicsOptimal Applications
Lipozyme RM IMHigh activity, good specificity, excellent reusabilityIndustrial-scale production
Novozym 435High activity, excellent stability, minimal activity loss after multiple usesLong-term continuous processes
Lipozyme TL IMLower activity for 1,3-Dilaurin synthesisLess suitable for this specific reaction

The 1,3-regiospecificity of Rhizomucor miehei lipase (Lipozyme RM IM) makes it particularly valuable for the selective synthesis of 1,3-Dilaurin over other isomers .

Thermal and Catalytic Transformation Studies

Recent research has explored the thermal and catalytic transformation of 1,3-Dilaurin under pyrolysis conditions:

  • Fast Catalytic Pyrolysis: Studies using sodium carbonate alone or combined with alumina have demonstrated effective degradation of 1,3-Dilaurin

  • Temperature Effects: At 550°C, formation of trilaurin was observed, potentially through esterification of the free hydroxyl group with fatty acids formed during pyrolysis

  • Catalyst Systems: A dual-catalyst system using Na₂CO₃ and γ-Al₂O₃ in layers showed 85.5% hydrocarbon production with a wide carbon range (C3-C23)

These findings suggest potential applications in the conversion of complex oxygenated molecules into green fuel components .

Structure-Function Relationships

Investigations into the relationship between 1,3-Dilaurin's structure and its functional properties have revealed:

  • Polymorphic Behavior: The compound exhibits different crystalline forms dependent on thermal history and processing conditions

  • Rheological Properties: 1,3-Dilaurin contributes unique textural attributes when incorporated into lipid systems

  • Thermal Transitions: Distinct melting and crystallization behaviors that influence its application in structured lipid systems

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